

Spectroscopic Characterization of N,N'-Diacetylsulfanilamide: An Application Guide

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Compound of Interest

Compound Name: *N,N'*-Diacetylsulfanilamide

CAS No.: 29591-86-4

Cat. No.: B2438261

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Abstract

This technical guide provides a comprehensive overview and detailed protocols for the spectroscopic characterization of **N,N'-Diacetylsulfanilamide**. As a key derivative in the sulfonamide class of compounds, its unambiguous identification and purity assessment are critical in research and drug development.^[1] This document outlines systematic workflows employing Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices, self-validating protocols, and integrated data interpretation are emphasized to ensure scientific rigor and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Significance of N,N'-Diacetylsulfanilamide

N,N'-Diacetylsulfanilamide (CAS No: 5626-90-4) is a di-acetylated derivative of sulfanilamide, a foundational molecule in the development of sulfonamide antibiotics.^[1] While not a primary therapeutic agent itself, it serves as a crucial laboratory chemical, a building block for

synthesizing other sulfanilamide derivatives, and a reference compound in analytical studies.[1] Its synthesis typically involves the acetylation of sulfanilamide using an excess of an agent like acetic anhydride.[1] Given its role in medicinal chemistry research, including potential applications in anti-inflammatory and anticancer studies, a robust and multi-faceted approach to its structural confirmation and purity analysis is paramount.[1] Spectroscopic techniques offer a powerful, non-destructive suite of tools to probe the molecular structure and confirm the identity of **N,N'-Diacetylsulfanilamide** with high fidelity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **N,N'-Diacetylsulfanilamide** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₄ S	[2]
Molecular Weight	256.28 g/mol	[1][2]
Appearance	White to almost white powder/crystal	[2]
CAS Number	5626-90-4	[1]

Spectroscopic Analysis: A Multi-Technique Approach

The definitive characterization of **N,N'-Diacetylsulfanilamide** relies on the synergistic use of multiple spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure, functional groups, and connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

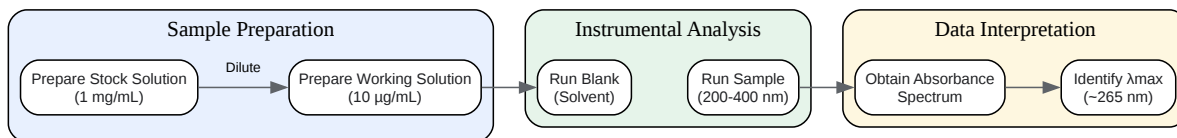
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_{max}) is characteristic of the chromophores within the molecule.

Protocol: UV-Vis Spectroscopic Analysis

- Instrumentation: A calibrated double-beam UV-Vis spectrophotometer operating in the 200-400 nm range.
- Solvent Selection: Use a UV-grade solvent in which **N,N'-Diacetylsulfanilamide** is soluble and that does not absorb significantly in the analytical wavelength range. Methanol or ethanol are suitable choices.
- Sample Preparation:
 - Prepare a stock solution of **N,N'-Diacetylsulfanilamide** in the chosen solvent at a concentration of approximately 1 mg/mL.
 - From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) to ensure the absorbance reading is within the instrument's linear range (typically 0.2 - 1.0 AU).
- Data Acquisition:
 - Use the selected solvent as a blank to zero the instrument.
 - Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.
- Spectral Interpretation:
 - Identify the wavelength of maximum absorbance (λ_{\max}). For **N,N'-Diacetylsulfanilamide**, a characteristic λ_{\max} is expected around 265 nm, which is indicative of the substituted benzene ring chromophore.^[1]

Rationale: The position of λ_{\max} provides initial confirmation of the aromatic system. Any significant deviation from the expected value could indicate the presence of impurities or a different molecular structure.

Experimental Workflow for UV-Vis Spectroscopy



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Caption: Workflow for UV-Vis analysis of **N,N'-Diacetylsulfanilamide**.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.[1]

Protocol: FTIR Spectroscopic Analysis

- Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).
- Sample Preparation (ATR):
 - Place a small amount of the solid **N,N'-Diacetylsulfanilamide** powder directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal using the pressure arm.
- Sample Preparation (KBr Pellet):
 - Thoroughly grind a small amount of sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:

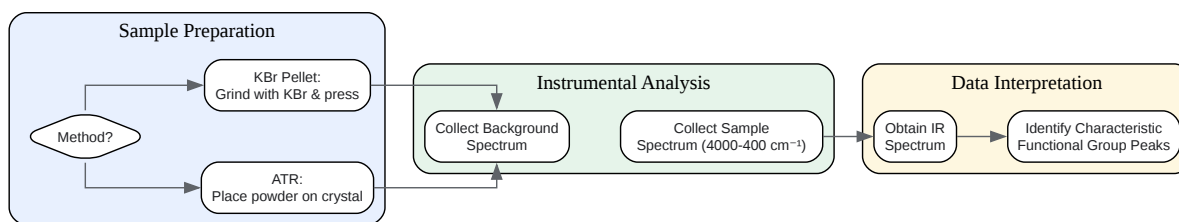
- Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
- Collect the sample spectrum, typically over the range of 4000-400 cm^{-1} .
- Spectral Interpretation:
 - Identify the characteristic absorption bands for the functional groups present in **N,N'-Diacetylsulfanilamide**.

Expected Characteristic FTIR Peaks:

Wavenumber (cm^{-1})	Vibration	Functional Group
~3300	N-H stretch	Amide
~3100-3000	C-H stretch	Aromatic
~1700	C=O stretch	Amide I
~1590	C=C stretch	Aromatic
~1540	N-H bend	Amide II
~1350 & ~1160	S=O stretch (asymmetric & symmetric)	Sulfonamide

Rationale: The presence and position of these key bands provide strong evidence for the diacetylated sulfonamide structure. The region from 1200 to 700 cm^{-1} , known as the fingerprint region, provides a unique pattern for the molecule as a whole.[\[1\]](#)

Experimental Workflow for FTIR Spectroscopy



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Caption: Workflow for FTIR analysis of **N,N'-Diacetylsulfanilamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure and connectivity.

Protocol: ¹H and ¹³C NMR Spectroscopic Analysis

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Solvent Selection: Use a deuterated solvent that effectively dissolves **N,N'-Diacetylsulfanilamide**. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. The solvent peak will serve as an internal reference.
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
 - Ensure the sample is fully dissolved to obtain a homogeneous solution.
- Data Acquisition:

- Acquire a ^1H NMR spectrum.
- Acquire a ^{13}C NMR spectrum.
- Spectral Interpretation:
 - ^1H NMR: Analyze the chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern) of the signals.
 - ^{13}C NMR: Analyze the chemical shifts of the signals to identify the different carbon environments.[3]

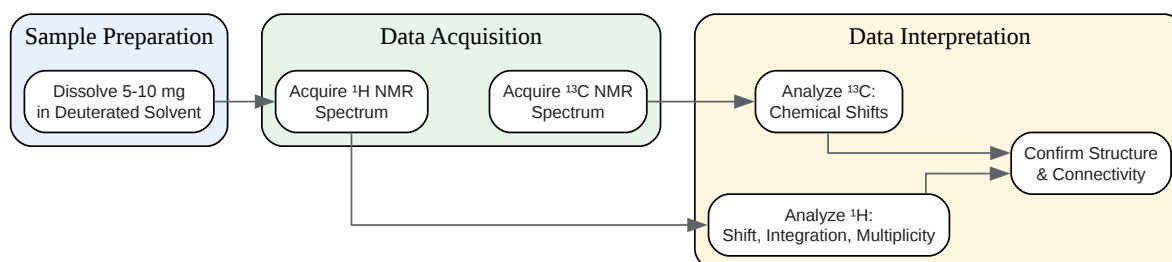
Expected NMR Data (in DMSO- d_6):

^1H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.4	Singlet	1H	SO_2NH	
~7.8	Doublet	2H	Aromatic (ortho to SO_2)	
~7.7	Doublet	2H	Aromatic (ortho to NHAc)	
~2.1	Singlet	3H	NHCOCH_3	
~2.0	Singlet	3H	$\text{SO}_2\text{NHCOCH}_3$	

^{13}C NMR	Chemical Shift (δ , ppm)	Assignment
~169	C=O (Amide)	
~168	C=O (Sulfonamide)	
~142	Aromatic C (C-NHAc)	
~138	Aromatic C (C-SO ₂)	
~128	Aromatic CH	
~119	Aromatic CH	
~24	CH ₃ (Amide)	
~23	CH ₃ (Sulfonamide)	

Rationale: NMR provides the most detailed structural information. ^1H NMR confirms the number and connectivity of protons, while ^{13}C NMR confirms the carbon framework.[4] The specific chemical shifts are highly sensitive to the electronic environment, allowing for unambiguous assignment of the di-acetylated structure.

Experimental Workflow for NMR Spectroscopy



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Caption: Workflow for NMR analysis of **N,N'-Diacetylsulfanilamide**.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.^[1]

Protocol: Mass Spectrometric Analysis

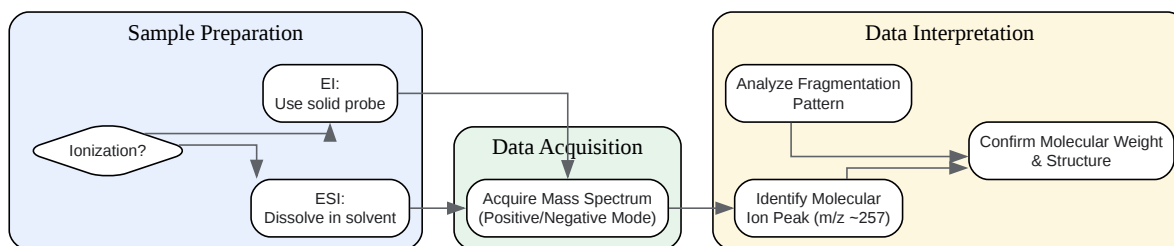
- Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Sample Preparation:
 - ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the instrument via direct infusion or coupled with liquid chromatography (LC-MS).
 - EI: Introduce a small amount of the solid sample directly into the instrument via a solids probe.
- Data Acquisition:
 - Acquire the mass spectrum in positive or negative ion mode, depending on the ionization technique and the nature of the analyte.
- Spectral Interpretation:
 - Identify the molecular ion peak ($[M]^+$ for EI, $[M+H]^+$ or $[M-H]^-$ for ESI).
 - Compare the observed m/z with the calculated molecular weight (256.28 g/mol).
 - Analyze the fragmentation pattern to gain further structural information.

Expected Mass Spectrometry Data:

Ion	m/z (Calculated)	m/z (Observed)	Interpretation
[M+H] ⁺	257.06	~257.1	Protonated molecular ion
[M+Na] ⁺	279.04	~279.0	Sodium adduct
[M-CH ₂ CO] ⁺	214.05	~214.1	Loss of a ketene group
[M-COCH ₃] ⁺	213.06	~213.1	Loss of an acetyl group

Rationale: MS directly confirms the molecular weight of the compound. The fragmentation pattern can help to distinguish between isomers and confirm the presence of the two acetyl groups. HRMS is invaluable for confirming the elemental composition, especially when dealing with unknown impurities or complex mixtures.[1][5]

Experimental Workflow for Mass Spectrometry



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Caption: Workflow for MS analysis of **N,N'-Diacetylsulfanilamide**.

Data Integration and Structural Confirmation

The true power of spectroscopic characterization lies in the integration of data from all techniques.

- UV-Vis provides initial evidence of the aromatic system.
- FTIR confirms the presence of key functional groups (amides, sulfonamide, aromatic ring).
- NMR elucidates the precise connectivity of atoms and the number of protons and carbons in different chemical environments.
- MS confirms the molecular weight and elemental composition.

When the data from these four techniques are consistent and align with the expected values for **N,N'-Diacetylsulfanilamide**, the structure can be confirmed with a high degree of confidence. Any discrepancies in the spectral data may suggest the presence of impurities, residual starting material (sulfanilamide), or mono-acetylated byproducts.^[1] In such cases, further purification and re-analysis are warranted.

Safety Precautions

When handling **N,N'-Diacetylsulfanilamide** and the solvents used in these protocols, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.^{[6][7]} All procedures should be performed in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for **N,N'-Diacetylsulfanilamide** and all chemicals used for specific handling and disposal information.^{[7][8]}

Conclusion

The spectroscopic characterization of **N,N'-Diacetylsulfanilamide** is a systematic process that leverages the strengths of multiple analytical techniques. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently verify the identity, structure, and purity of their synthesized or procured material. This rigorous analytical approach is fundamental to ensuring the quality and reliability of data in research and drug development endeavors.

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